(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine
Description
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring. Key structural attributes include:
- Position 4: Methoxy (-OCH₃) substituent.
- Position 7: Methanamine (-CH₂NH₂) group.
Properties
CAS No. |
871013-30-8 |
|---|---|
Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(4-methoxythieno[3,2-d]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-8-7-6(10-4-11-8)5(2-9)3-13-7/h3-4H,2,9H2,1H3 |
InChI Key |
PPCGVXRKMZTYFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1SC=C2CN |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Synthesis of 7-Bromo-4-methoxythieno[3,2-d]pyrimidine
- Starting Material : 4-Chlorothieno[3,2-d]pyrimidine ().
- Methoxylation : React with sodium methoxide (NaOMe) in 1,4-dioxane to yield 4-methoxythieno[3,2-d]pyrimidine.
- Bromination : Treat with N-bromosuccinimide (NBS) in acetonitrile/acetic acid to introduce bromine at position 7 ().
-
- Reagents : Zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
- Conditions : Heat in DMF at 120°C for 12–16 hours.
- Product : 7-Cyano-4-methoxythieno[3,2-d]pyrimidine (, adapted from Suzuki coupling protocols).
Reduction of Nitrile to Primary Amine
- Reducing Agent : Lithium aluminum hydride (LiAlH₄) in THF under reflux.
- Alternative : Catalytic hydrogenation using H₂ and Raney nickel (Ra-Ni) in ammonia-saturated methanol.
- Yield : ~80–90% (estimated based on analogous reductions in).
7-Bromo-4-methoxythieno[3,2-d]pyrimidine
→ (Pd catalysis, Zn(CN)₂) → 7-Cyano derivative
→ (LiAlH₄) → (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine
Reductive Amination via Aldehyde Intermediate
Key Steps:
Synthesis of 7-Formyl-4-methoxythieno[3,2-d]pyrimidine
- Halogen-Lithium Exchange : Treat 7-bromo-4-methoxythieno[3,2-d]pyrimidine with n-butyllithium (n-BuLi) at −78°C in THF.
- Quenching with DMF : Add dimethylformamide (DMF) to yield the aldehyde (, analogous to oxidation methods).
-
- Reagents : Ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN).
- Conditions : Stir in methanol at room temperature for 12–24 hours.
- Yield : ~70–85% (based on).
7-Bromo-4-methoxythieno[3,2-d]pyrimidine
→ (n-BuLi, DMF) → 7-Formyl derivative
→ (NH₄OAc, NaBH₃CN) → Target amine
Comparative Analysis of Methods
| Parameter | Cyanation-Reduction Route | Aldehyde-Amination Route |
|---|---|---|
| Key Steps | Bromide → Nitrile → Amine | Bromide → Aldehyde → Amine |
| Catalyst | Pd(PPh₃)₄ | None (n-BuLi for aldehyde) |
| Reduction Conditions | LiAlH₄ (harsh) | NaBH₃CN (mild) |
| Overall Yield | ~75% | ~70% |
| Scalability | High (adapts bulk protocols) | Moderate (sensitive steps) |
Critical Considerations
- Regioselectivity : Position 7 is highly reactive due to electron-withdrawing effects of the pyrimidine ring, favoring cross-coupling and substitution ().
- Functional Group Compatibility : The 4-methoxy group remains stable under both cyanation and reductive amination conditions (,).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically required post-reduction ().
Chemical Reactions Analysis
Types of Reactions
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzothieno[3,2-d]pyrimidine Derivatives
- Core Structure : Benzene fused to thiophene (vs. thiophene alone in the target compound).
- Key Substituents : Variable aryl or alkyl groups at positions analogous to the methoxy and methanamine groups.
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
- Example Compound : (R)-6-(4-Methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
- Core Structure : Pyrrole fused to pyrimidine (vs. thiophene in the target compound).
- Key Substituents : Dual methoxyphenyl groups and an ethylamine side chain.
- Bioactivity : Demonstrated high purity (>99%) and stability, as evidenced by NMR and HRMS data, suggesting suitability for pharmaceutical development .
Pyrazolo[1,5-a]pyrimidin-7-yl Methanamine Derivatives
Functional Group Comparison
Pharmacological and Physicochemical Properties
- Metabolic Stability : Thiophene cores (target compound) may undergo oxidation more readily than benzene-fused analogs, affecting half-life .
- Bioactivity Spectrum: Analgesic/Anti-inflammatory: Furochromenylideneamino-pyrimidinones () with methoxy groups show efficacy in pain models, suggesting shared bioactivity pathways with the target compound . Enzyme Inhibition: Benzothieno derivatives (SIRT2) and pyrrolo derivatives (kinase targets) highlight the scaffold’s versatility in targeting diverse enzymes .
Q & A
Q. What are the established synthetic routes for (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine?
The compound is typically synthesized via nucleophilic substitution using a 4-chloro-thieno[3,2-d]pyrimidine precursor reacted with methanamine. For example, a similar pyrrolo[2,3-d]pyrimidine derivative was prepared by reacting 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine with an amine under reflux conditions in a polar aprotic solvent (e.g., DMSO), yielding a 64% isolated product after purification . Optimization of stoichiometry (amine excess) and temperature is critical for yield improvement .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ ~3.7–3.8 ppm, aromatic protons in thieno-pyrimidine ring) .
- HRMS (ESI) : Validates molecular formula (e.g., calculated vs. observed mass accuracy within ±0.2 ppm) .
- HPLC : Determines purity (>99% via reverse-phase methods with UV detection) .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches ~3100 cm⁻¹, C-O-C stretches ~1244 cm⁻¹) .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability is evaluated via accelerated degradation studies:
- Thermal Stability : Heat samples at 40–60°C and monitor decomposition by HPLC.
- Photostability : Expose to UV light (e.g., 254 nm) and track changes in NMR/UV spectra.
- pH Stability : Incubate in buffered solutions (pH 1–13) and quantify degradation products .
Q. What are common synthetic impurities, and how are they mitigated?
Key impurities include:
- Unreacted 4-chloro precursor : Removed via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Byproducts from over-alkylation : Controlled by limiting amine equivalents and reaction time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Core Modifications : Replace thieno[3,2-d]pyrimidine with pyrrolo[2,3-d]pyrimidine to assess ring system impact on target binding .
- Substituent Variation : Modify the methoxy group (e.g., ethoxy, halogen) to study electronic effects on enzyme inhibition .
- Amine Functionalization : Introduce bulky or chiral amines to evaluate steric and stereochemical influences .
Q. What computational strategies support retrosynthetic planning and target validation?
- AI-Driven Retrosynthesis : Tools like Template_relevance (Pistachio, Reaxys) predict feasible routes using databases of known reactions. For example, one-step synthesis plans prioritize direct coupling of chloro precursors with amines .
- Molecular Docking : Homology models (e.g., thymidine phosphorylase) validate binding poses. Flexible docking protocols account for active-site conformational changes .
Q. How should contradictions in reported biological activities be resolved?
Discrepancies (e.g., varying IC50 values) may arise from:
- Assay Conditions : Differences in buffer pH, cofactors, or temperature. Standardize protocols using reference inhibitors.
- Cell Line Variability : Use isogenic cell lines to isolate target-specific effects.
- Compound Purity : Re-test batches with HPLC-validated purity >99% .
Q. Which enzymatic targets are plausible based on structural analogs?
- Thymidine Phosphorylase : Analogous thieno[3,2-d]pyrimidines inhibit this enzyme via competitive binding at the catalytic site .
- Adenosine Receptors : Triazolothienopyrimidines show affinity for A2A receptors; radioligand displacement assays (e.g., [3H]-CGS21680) quantify potency .
Q. What strategies improve reaction yields in nucleophilic substitutions?
- Solvent Optimization : Use DMSO or DMF to enhance nucleophilicity.
- Catalysis : Add KI or Cs2CO3 to facilitate halogen displacement.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
